molecular formula C25H43NO2 B8589749 Octadecyl 4-aminobenzoate CAS No. 113422-82-5

Octadecyl 4-aminobenzoate

Cat. No. B8589749
M. Wt: 389.6 g/mol
InChI Key: ULTMFMBEPIORKP-UHFFFAOYSA-N
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Patent
US08529671B2

Procedure details

Under a nitrogen purge, 10% platinum on carbon (2.0 grams) was added to a mixture of octadecyl 4-nitrobenzoate (23 grams, 55 mmol) and ethyl acetate (230 milliliters) in a Parr vessel. The vessel was placed under hydrogen pressure (49 psi, 3.3×105 Pa) for sixteen hours. Added chloroform and filtered the reaction mixture through a layer of CELITE filter aid. The filtrate was concentrated under reduced pressure to light tan solid. The solid was recrystallized from ethanol to obtain 18 grams of octadecyl 4-aminobenzoate as a white solid.
Name
octadecyl 4-nitrobenzoate
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:30]=[CH:29][C:7]([C:8]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])=[O:9])=[CH:6][CH:5]=1)([O-])=O>[Pt].C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])=[O:9])=[CH:29][CH:30]=1

Inputs

Step One
Name
octadecyl 4-nitrobenzoate
Quantity
23 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCCCCCCCCCCCCCCCCCC)C=C1
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under a nitrogen purge
CUSTOM
Type
CUSTOM
Details
for sixteen hours
FILTRATION
Type
FILTRATION
Details
Added chloroform and filtered the reaction mixture through a layer of CELITE
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to light tan solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)OCCCCCCCCCCCCCCCCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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